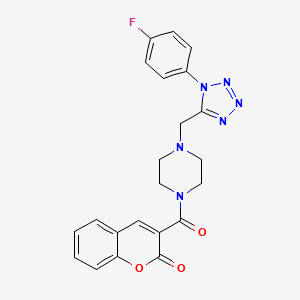

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound features a coumarin (2H-chromen-2-one) core linked via a piperazine-carbonyl bridge to a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl group. The coumarin moiety is known for its fluorescence and pharmacological properties, while the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability . The 4-fluorophenyl substituent likely improves lipophilicity and target binding, a common strategy in medicinal chemistry. Piperazine derivatives are widely employed for their conformational flexibility and ability to modulate pharmacokinetic profiles .

Properties

IUPAC Name |

3-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O3/c23-16-5-7-17(8-6-16)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-15-3-1-2-4-19(15)32-22(18)31/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZOSGXVGJGWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Olaparib, are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a central role in the repair of DNA single-strand breaks (SSBs) mediated via the base excision repair (BER) pathway.

Mode of Action

Olaparib is designed to act as a competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by Olaparib leads to the accumulation of unrepaired SSBs, which subsequently leads to the formation of deleterious double-strand breaks (DSBs).

Biochemical Pathways

In cells with an intact homologous recombination (HR) pathway, these DSBs can be repaired effectively. In tumors with homologous recombination repair deficiencies, olaparib causes synthetic lethality through the combination of two molecular events that are otherwise nonlethal when occurring in isolation.

Pharmacokinetics

The pharmacokinetic profile of Olaparib is favorable, with good oral bioavailability. The aqueous equilibrium solubility of Olaparib is around 0.10 mg/mL across a range of aqueous buffers (pH 1-9); this solubility is increased to 0.12-0.20 mg/mL in real and simulated gastrointestinal media.

Result of Action

The result of Olaparib’s action is the inhibition of tumor growth. It has been shown to provide clinically meaningful benefits among patients with recurrent ovarian cancer and a BRCA mutation. It has also shown promising activity in patients with metastatic breast or prostate cancer and a germline BRCA mutation.

Action Environment

The action of Olaparib can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For example, the presence of CYP3A4 modulators can affect the metabolism of Olaparib, potentially altering its efficacy.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been studied for their inhibitory effects on the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound’s interaction with this enzyme could potentially influence various biochemical reactions.

Biological Activity

The compound 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chromenone moiety linked to a piperazine ring and a tetrazole group, which are known for their diverse biological activities. The presence of the 4-fluorophenyl substituent enhances its lipophilicity, potentially improving bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN7O |

| Molecular Weight | 405.437 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It is hypothesized that the tetrazole ring can enhance interactions with receptors, influencing signaling pathways related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

Research indicates that derivatives similar to this compound have shown promise in inhibiting cancer cell lines. For instance, the presence of the piperazine moiety has been linked to increased cytotoxicity against various cancer types due to enhanced binding affinity to target receptors involved in cancer progression.

- Study Findings : A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer potential.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. The mechanism appears to involve inhibition of bacterial growth by targeting essential enzymes or disrupting membrane integrity.

- Case Study : In vitro assays showed that derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as a new antimicrobial agent.

Safety and Toxicity

Safety assessments are crucial for any therapeutic candidate. Hemolytic assays conducted on human red blood cells revealed low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile for further development.

| Concentration (μg/mL) | Hemolytic Rate (%) |

|---|---|

| 8 | < 1 |

| 16 | < 1 |

| 32 | < 2 |

| 64 | < 3 |

| 128 | < 4 |

| 256 | < 5 |

Comparison with Similar Compounds

a) 2-(1-(4-amino-3-(4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 54, )

- Key Differences : Replaces the tetrazole with a thiadiazole-pyrazolo[3,4-d]pyrimidine system.

- The additional fluorine at the chromenone’s 5-position may increase bioavailability .

- Synthesis : Uses Suzuki coupling with boronic esters, a method applicable to the target compound’s tetrazole-phenyl group .

b) 4-(4’-fluoro-3’-(piperazine-1’-carbonyl)benzyl)-2H-phthalazin-1-one ()

- Key Differences: Phthalazinone replaces coumarin; lacks the tetrazole group.

- Implications: Phthalazinone’s planar structure may alter π-π stacking interactions. Retained piperazine-carbonyl linkage suggests similar solubility profiles.

Piperazine-Containing Derivatives

a) 1-(4-fluorobenzyl)piperazine Derivatives ()

- Key Differences : Simpler structures with benzoyl chloride-derived substituents.

- Fluorine’s role in enhancing binding affinity is conserved .

b) 1-(4-fluorophenyl)-4-{[3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine ()

- Key Differences : Diydroisoxazole replaces tetrazole-coumarin.

- Implications : Dihydroisoxazole’s rigidity may limit conformational flexibility, affecting target selectivity. Dual 4-fluorophenyl groups mirror the target’s lipophilicity .

Fluorinated Heterocycles

a) (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ()

- Key Differences: Thioxothiazolidinone core instead of coumarin; fluorophenyl group at pyrazole.

- Fluorine’s positional isomerism (3- vs. 4-) may influence target specificity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Estimated based on formula; †Estimated.

Table 2: Therapeutic Implications

Q & A

Q. What are the foundational synthetic routes for 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one?

- Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Coumarin-piperazine coupling : Reacting 3-carboxycoumarin derivatives with piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C . (ii) Tetrazole introduction : Substituting the piperazine nitrogen with a (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl group via nucleophilic substitution. This step typically employs a tetrazole precursor (e.g., 1-(4-fluorophenyl)-1H-tetrazole-5-thiol) activated with bases like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) under reflux . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Key techniques :

- ¹H/¹³C NMR : Confirm piperazine N-substitution (δ 2.5–3.5 ppm for piperazine protons) and tetrazole aromaticity (δ 8.0–8.5 ppm for fluorophenyl protons) .

- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for coumarin and amide bonds) and tetrazole ring vibrations (1450–1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns matching the expected structure .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the tetrazole-piperazine intermediate?

- Experimental design :

- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent to enhance nucleophilic substitution efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400, which improves solubility and reduces side reactions .

- Temperature control : Maintain 70–80°C during coupling to balance reaction rate and decomposition risks .

- Yield analysis : Use TLC (hexane/ethyl acetate) to monitor progress and optimize stoichiometry (e.g., 1.2:1 molar ratio of tetrazole precursor to piperazine intermediate) .

Q. What strategies resolve contradictions between in vitro and computational bioactivity data?

- Validation approaches :

- Enzyme assay replication : Perform dose-response curves (e.g., carbonic anhydrase inhibition assays at pH 7.4) with triplicate measurements to confirm IC₅₀ values .

- Molecular dynamics (MD) simulations : Refine docking models (AutoDock Vina) using explicit solvent conditions (20 ns simulations) to assess binding stability .

- Metabolite interference testing : Pre-incubate compounds with liver microsomes to rule out metabolic inactivation .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodology :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl or altering the tetrazole position) .

- Biological profiling : Test analogs against panels of enzymes (e.g., kinases, cytochrome P450 isoforms) and cancer cell lines (MTT assays) .

- Computational SAR : Use CoMFA/CoMSIA models to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What experimental and computational approaches predict metabolic stability?

- In vitro assays :

- Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions .

- In silico tools :

- ADMET Predictor™ : Estimate metabolic sites via cytochrome P450 reactivity maps .

- MetaSite : Model phase I/II metabolism pathways based on molecular fingerprints .

Data Analysis & Technical Challenges

Q. How should researchers address low reproducibility in biological assays for this compound?

- Troubleshooting steps :

- Compound purity verification : Re-characterize batches using HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

- Assay condition standardization : Pre-equilibrate reagents (e.g., ATP in kinase assays) and control for temperature/humidity variations .

- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

- Single-crystal X-ray diffraction :

- Crystal growth : Use slow evaporation from ethanol/dichloromethane (1:1) at 4°C .

- Data collection : Resolve piperazine-tetrazole dihedral angles and hydrogen-bonding networks (e.g., N—H⋯O interactions) with Mo Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply SHELXL-97 for structure solution, achieving R-factors <0.05 .

Advanced Methodological Resources

- Synthetic protocols : Detailed procedures for PEG-400-mediated catalysis , microwave-assisted cyclization .

- Biological evaluation : Standardized enzyme inhibition assays , cytotoxicity screening protocols .

- Computational tools : Docking workflows (AutoDock, Schrödinger) , MD simulation parameters (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.